Boron oxide hydroxide

Description

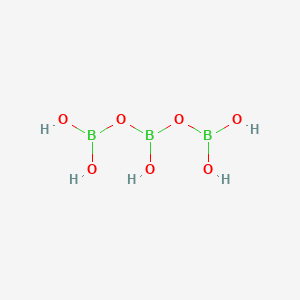

Boron oxide hydroxide, commonly recognized as metaboric acid (HBO₂), is a hydrated form of boron oxide (B₂O₃) with the chemical formula B₂O₃·H₂O. It exists in three polymorphs (α, β, and γ), with the α-form being the most stable under standard conditions . This compound is hygroscopic and reacts further with water to form orthoboric acid (H₃BO₃) . Industrially, it serves as an intermediate in the synthesis of boron-based ceramics, flame retardants, and optical glasses. Its structure consists of planar BO₃ units linked via hydrogen bonds, contributing to its moderate solubility in water (~25 g/L at 25°C) and melting point of ~236°C .

Properties

Molecular Formula |

B3H5O7 |

|---|---|

Molecular Weight |

149.5 g/mol |

IUPAC Name |

[boronooxy(hydroxy)boranyl]oxyboronic acid |

InChI |

InChI=1S/B3H5O7/c4-1(5)9-3(8)10-2(6)7/h4-8H |

InChI Key |

PJVLTQOLISOGIB-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OB(O)OB(O)O |

Synonyms |

oric acid boron oxide hydroxide orthoboric acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Formation and Structural Dynamics

Boron oxide hydroxide forms under oxidative conditions, particularly during oxidative dehydrogenation (ODH) of alkanes over boron-containing catalysts. Surface characterization studies reveal:

-

Hexagonal boron nitride (hBN) reacts with O₂ and hydrocarbons at 500°C, forming an amorphous mixed this compound (B₂O(OH)ₓ, where x = 0–3) on its surface .

-

This phase arises from the oxidation of boron edges and subsequent hydroxylation by water vapor .

-

Solid-state NMR and X-ray spectroscopy confirm the coexistence of B-O-B networks and hydroxyl groups, critical for catalytic activity .

Table 1: Structural Features of this compound

Reactivity with Water

This compound exhibits hygroscopic behavior and reacts with water to form boric acid derivatives:

-

Reaction with water at >100°C yields boric acid (B(OH)₃) and metaboric acid (HBO₂) :

-

Small boron oxide clusters (e.g., B₂O₃⁺) react with D₂O via low-efficiency pathways, forming deuterated hydroxylated products .

Table 2: Reaction Efficiencies with Water

| Reactant | Product | Efficiency (%) | Conditions | Source |

|---|---|---|---|---|

| B₂O₃ (glassy) | B(OH)₃ | 95–100 | 25°C, H₂O excess | |

| B₂O₃ (crystalline) | B(OH)₃ | 80–90 | 100°C | |

| B₂O(OH)ₓ surface layer | B(OH)₃ + gas-phase H₂O | <1 | 500°C, ODH |

Catalytic Activity in Oxidative Dehydrogenation

This compound acts as a radical initiator in alkane ODH:

-

Generates alkyl radicals via hydrogen abstraction from alkanes (e.g., propane, butane) :

-

Radicals propagate gas-phase chain reactions, enhancing propylene selectivity (>80%) .

-

Catalyst dilution studies show reduced chain termination, confirming heterogeneous-homogeneous mechanisms .

Thermal Decomposition and Phase Transitions

Heating induces structural reorganization:

-

Above 150°C, this compound condenses into boroxol rings (B₃O₃) :

-

At 500°C, amorphous B₂O(OH)ₓ transforms into crystalline metaboric acid (HBO₂-I) .

Interaction with Hydrofluoric Acid (HF)

Comparative studies with HF highlight selectivity differences:

-

This compound reacts with HF to form fluoroborates, but efficiency is lower than with water .

-

Hydrogenated clusters (B₂O(OH)⁺) show isotope scrambling with D₂O but minimal reactivity with HF .

Surface Restructuring Under Reaction Conditions

Operando studies reveal dynamic behavior:

-

This compound layers on hBN restructure to form B-O-B networks, enhancing O₂ activation .

-

Leaching of boron species occurs in supported catalysts (e.g., B/SiO₂), forming active agglomerates .

Synthetic Routes

This compound is synthesized via:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of boron oxide hydroxide and related boron-oxygen compounds:

Structural and Reactivity Differences

- Boron Oxide (B₂O₃) : Forms a glassy network of BO₃ triangles and BO₄ tetrahedra. It reacts exothermically with water to yield H₃BO₃, limiting its direct use in aqueous systems .

- Boric Acid (H₃BO₃) : Highly soluble in water, dissociating into B(OH)₃ and B(OH)₄⁻ at physiological pH. Its trigonal planar structure facilitates hydrogen bonding, enhancing its stability in biological systems .

- Borax (Na₂B₄O₇·10H₂O) : A hydrated sodium borate with a complex anion structure ([B₄O₅(OH)₄]²⁻). It buffers solutions at pH ~9.2, making it ideal for detergents and metallurgical fluxing .

Functional Performance

- Flame Retardancy : In thermoplastic polyurethane (TPU), B₂O₃ reduces peak heat release rate (pHRR) by 62% at 60 wt%, outperforming conventional additives like aluminum trihydroxide (ATH) . Zinc borate, however, offers synergistic effects with other retardants due to its thermal stability .

- Thermodynamic Behavior : Borate solutions exhibit complex speciation (e.g., B(OH)₃, B₃O₃(OH)₄⁻), influenced by pH and ionic strength. This complexity impacts their use in nuclear reactor coolants and geothermal fluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.